

KRC-00715: A Technical Whitepaper on its Target Selectivity Profile

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Compound of Interest		
Compound Name:	KRC-00715	
Cat. No.:	B15574469	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide to the target selectivity profile of **KRC-00715**, a novel and potent small-molecule inhibitor. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and discovery. This whitepaper details the quantitative biochemical and cellular activities of **KRC-00715**, outlines the experimental methodologies used for its characterization, and provides visual representations of its mechanism of action and the workflows employed in its evaluation.

Core Target: c-Met Kinase

KRC-00715 is a highly selective inhibitor of the c-Met receptor tyrosine kinase. c-Met, also known as the hepatocyte growth factor (HGF) receptor, is a key driver in various cellular processes, including proliferation, survival, and motility. Dysregulation of the HGF/c-Met signaling pathway is implicated in the pathogenesis and progression of numerous human cancers, making it a critical target for therapeutic intervention. **KRC-00715** was developed to specifically target c-Met, thereby inhibiting its downstream signaling cascades.

Target Selectivity Profile

KRC-00715 has demonstrated exceptional selectivity for c-Met in comprehensive kinase panel screening. The following tables summarize the quantitative data from biochemical and cellular assays, highlighting the potency and specificity of **KRC-00715**.



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Table 1: Biochemical Activity of KRC-00715 against c-

Met

Compound	Target	Assay Format	IC50 (nM)
KRC-00715	c-Met	HTRF Kinase Assay	9.0
Crizotinib	c-Met	HTRF Kinase Assay	2.2

Data sourced from Park et al., BMC Cancer, 2016.[1]

Table 2: Kinase Selectivity Panel of KRC-00715

At a concentration of 1 μ M, **KRC-00715** was screened against a panel of tyrosine kinases and demonstrated exclusive selectivity for c-Met.

Kinase Target	% Inhibition at 1 μM KRC-00715
c-Met	100
Other Tyrosine Kinases	0

This data highlights that **KRC-00715** did not inhibit any other tested tyrosine kinases at 1 μ M, indicating a high degree of selectivity.[1]

Table 3: Cytotoxic Activity of KRC-00715 in Gastric Cancer Cell Lines

The cytotoxic effects of **KRC-00715** were evaluated in a panel of 18 gastric cancer cell lines. The compound showed potent activity specifically in cell lines with c-Met overexpression.



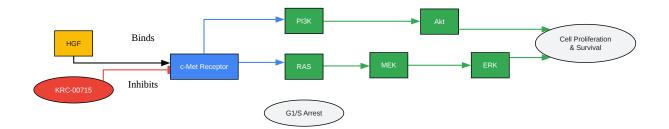
Cell Line	c-Met Expression	Cytotoxic IC50 (nM)
Hs746T	High	39
SNU-5	High	~10
MKN-45	High	~10
SNU-620	High	~10
SNU-638	High	~10
13 other cell lines	Low	> 5000

Data indicates that **KRC-00715** is highly effective in c-Met addicted cancer cells, with minimal impact on cells with low c-Met expression.[1]

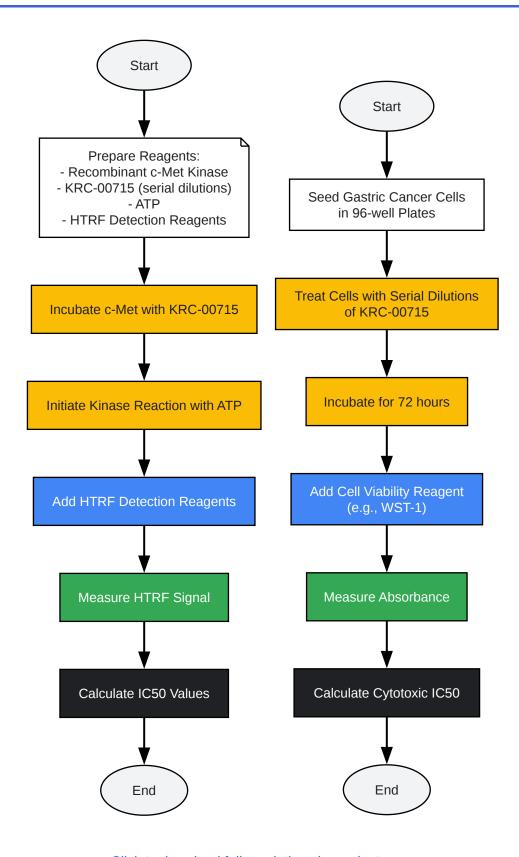
Mechanism of Action: Signaling Pathway Inhibition

KRC-00715 exerts its anti-tumor effects by inhibiting the c-Met signaling pathway. Upon binding to its ligand, HGF, c-Met undergoes dimerization and autophosphorylation, leading to the activation of downstream signaling cascades, primarily the PI3K/Akt and RAS/MEK/ERK pathways. These pathways are crucial for cell survival and proliferation. KRC-00715 blocks the kinase activity of c-Met, thereby preventing the phosphorylation and activation of these downstream effectors. This inhibition ultimately leads to cell cycle arrest at the G1/S phase and a reduction in tumor cell growth.[1]









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References

- 1. Novel c-Met inhibitor suppresses the growth of c-Met-addicted gastric cancer cells PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [KRC-00715: A Technical Whitepaper on its Target Selectivity Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15574469#krc-00715-target-selectivity-profile]

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